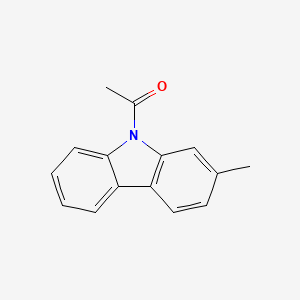
9-Acetyl-2-methylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acetyl-2-methylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-2-methylcarbazole typically involves the acetylation of 2-methylcarbazole. One common method is the Friedel-Crafts acylation reaction, where 2-methylcarbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 9-(2-hydroxyethyl)-2-methylcarbazole.
Substitution: Formation of halogenated derivatives like 9-acetyl-2-methyl-3-bromocarbazole.
科学研究应用
9-Acetyl-2-methylcarbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active carbazole derivatives.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent photochemical properties.
作用机制
The mechanism of action of 9-Acetyl-2-methylcarbazole in biological systems often involves interaction with cellular proteins and enzymes. For instance, carbazole derivatives have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cell differentiation, proliferation, and apoptosis. This inhibition can lead to antiproliferative effects on cancer cells.
相似化合物的比较
2-Methylcarbazole: A precursor in the synthesis of 9-Acetyl-2-methylcarbazole.
3-Methylcarbazole: Another methylated derivative of carbazole with different substitution patterns.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of an acetyl group.
Uniqueness: this compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in optoelectronic applications and as a precursor for further functionalization in synthetic chemistry.
属性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-(2-methylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-13-12-5-3-4-6-14(12)16(11(2)17)15(13)9-10/h3-9H,1-2H3 |
InChI 键 |
RJGAGSNOHRJTGL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


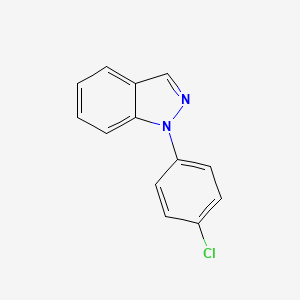
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)

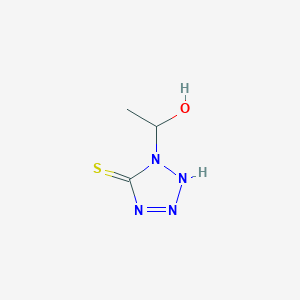
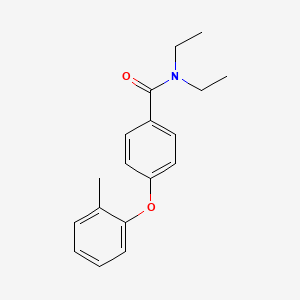

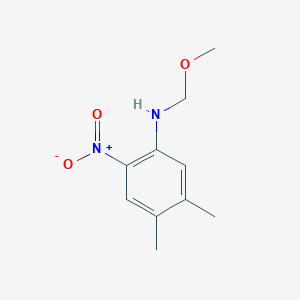

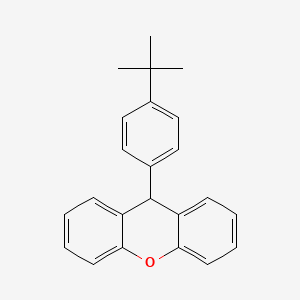
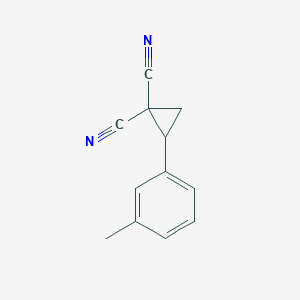
![Cyclopentyl 2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate](/img/structure/B14115039.png)
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)
